2-(Methylsulfonyl)imidazo[2,1-f][1,2,4]triazine
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Overview
Description
2-(Methylsulfonyl)imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure. This compound is characterized by its unique imidazo[2,1-f][1,2,4]triazine core, which is fused with a methylsulfonyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)imidazo[2,1-f][1,2,4]triazine typically involves the annulation of 2-amino-1,3,5-triazines with suitable electrophiles. One common method includes the use of ketones in the presence of iodine (I2) as a catalyst. The reaction conditions often involve heating the reactants in a solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the formation of the imidazo[2,1-f][1,2,4]triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)imidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[2,1-f][1,2,4]triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
2-(Methylsulfonyl)imidazo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)imidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar imidazo core but differ in the presence of a thiazine ring instead of a triazine ring.
Imidazo[1,2-a][1,3,5]triazines: These compounds have a similar triazine ring but differ in the position of the nitrogen atoms and the presence of additional functional groups.
Uniqueness
2-(Methylsulfonyl)imidazo[2,1-f][1,2,4]triazine is unique due to the presence of the methylsulfonyl group, which imparts specific chemical properties such as increased polarity and potential for hydrogen bonding. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C6H6N4O2S |
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Molecular Weight |
198.21 g/mol |
IUPAC Name |
2-methylsulfonylimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H6N4O2S/c1-13(11,12)6-8-4-5-7-2-3-10(5)9-6/h2-4H,1H3 |
InChI Key |
SRYDILAWUUKTLA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN2C=CN=C2C=N1 |
Origin of Product |
United States |
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